molecular formula C19H20N2O3 B4520696 N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B4520696
M. Wt: 324.4 g/mol
InChI Key: XBKNSHBLOWGLEJ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a novel diarylamide derivative identified as a potent tubulin polymerization inhibitor targeting the colchicine binding site . This mechanism is a validated and attractive target in anti-cancer drug discovery . The compound exhibits potent anti-proliferative activity against a range of human cancer cell lines. In vitro assays have demonstrated its efficacy against gastric cancer (MGC-803), prostate cancer (PC-3), and esophageal cancer (EC-109) cells, with IC50 values reported at 1.56 μM, 3.56 μM, and 14.5 μM, respectively . The design of this compound is based on the combination of a vicinal diaryl core, a key pharmacophore found in many colchicine-site inhibitors, with an N-containing heterocyclic skeleton, specifically a 5-methoxyindole group . Research has shown that this compound disrupts the cellular microtubule network and inhibits tubulin polymerization in a dose-dependent manner, leading to the arrest of the cell cycle and ultimately, cell death . Molecular docking studies suggest it binds tightly into the colchicine binding site of β-tubulin . Given its promising biological profile, this compound serves as a valuable chemical tool for researchers investigating novel oncological therapies and the biology of the mitotic spindle. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(5-methoxyindol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-23-16-5-3-14(4-6-16)12-20-19(22)13-21-10-9-15-11-17(24-2)7-8-18(15)21/h3-11H,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKNSHBLOWGLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, identified by its CAS Number 1081120-26-4, has garnered interest due to its structural features that suggest possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3C_{19}H_{20}N_{2}O_{3}, with a molecular weight of approximately 324.37 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Potential

Research indicates that compounds with indole structures often exhibit anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Effects

Indole derivatives have also been associated with anti-inflammatory activity. The compound's structural similarity to known anti-inflammatory agents suggests that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain. In vitro studies have shown that related compounds can effectively reduce prostaglandin synthesis, thereby alleviating inflammation.

Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of indole derivatives. This compound may possess the ability to protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.

In Vitro Studies

In vitro experiments conducted on various cell lines have demonstrated the biological activity of this compound. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.0Inhibition of COX-2
SH-SY5Y (Neuronal)10.0Protection against oxidative stress

These findings indicate that the compound could serve as a lead candidate for further development in cancer therapy and neuroprotection.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the compound's efficacy and safety profile. Preliminary animal studies have shown that this compound can reduce tumor growth in xenograft models while exhibiting minimal toxicity.

Comparison with Similar Compounds

Key Structural Variations and Pharmacological Implications

The table below summarizes critical differences between the query compound and its analogs:

Compound Name Molecular Formula Substituents on Indole Substituents on Acetamide Side Chain Key Features & Implications References
N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide (Query Compound) C₁₉H₂₀N₂O₃ (inferred) 5-methoxy 4-methoxybenzyl Balanced lipophilicity due to dual methoxy groups; potential for dual hydrogen bonding. -
N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide C₁₉H₁₈N₂O₃ 2-methyl 4-methoxybenzyl + oxo group Oxo group increases electrophilicity; 2-methyl substitution may hinder planar binding to flat enzyme pockets.
2-(5-methoxy-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide C₁₈H₁₅F₃N₂O₃ 5-methoxy 4-(trifluoromethoxy)phenyl Trifluoromethoxy group enhances metabolic stability and lipophilicity; may improve blood-brain barrier penetration.
N-(4-methoxyphenyl)-2-(1H-indol-3-yl)acetamide C₁₇H₁₆N₂O₂ Unsubstituted (position 3) 4-methoxyphenyl Lack of methoxy on indole reduces electron-donating effects; simpler structure may lower potency but improve synthetic accessibility.
N-(1,3-benzodioxol-5-yl)-2-(4-bromo-1H-indol-1-yl)acetamide C₁₈H₁₅BrN₂O₃ 4-bromo 1,3-benzodioxol-5-yl Bromine increases molecular weight and electron-withdrawing effects; benzodioxole may enhance π-π stacking with aromatic residues in target proteins.
2-(5-methoxy-1H-indol-1-yl)-N-(thieno[3,4-c]pyrazol-3-yl)acetamide C₁₇H₁₅N₃O₂S 5-methoxy Thieno-pyrazole Thieno-pyrazole moiety introduces sulfur-based interactions (e.g., covalent binding or metal coordination); may broaden activity against kinases or oxidoreductases.

Analysis of Substituent Effects

  • Methoxy Groups : Dual methoxy substituents (as in the query compound) enhance solubility via hydrogen bonding while maintaining moderate lipophilicity. In contrast, trifluoromethoxy groups () increase hydrophobicity and resistance to oxidative metabolism .
  • Heterocyclic Modifications: Thieno-pyrazole () and benzodioxole () rings expand interaction capabilities with hydrophobic pockets or metal ions in enzymes .

Pharmacological Insights from Analogs

  • Anticancer Potential: Compounds with methoxy-indole cores (e.g., ) show activity against Bcl-2/Mcl-1 proteins, critical in apoptosis regulation. The query compound’s 5-methoxy group may similarly stabilize interactions with these targets .
  • Enzyme Inhibition : The oxo group in ’s compound could act as a hydrogen bond acceptor, enhancing affinity for proteases or kinases .
  • Metabolic Stability: Trifluoromethoxy and benzodioxole groups () are known to reduce cytochrome P450-mediated degradation, suggesting improved pharmacokinetics for the query compound if similar modifications are explored .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and optimization strategies for N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide?

  • Synthetic Challenges : Coupling the indole moiety to the acetamide backbone requires precise control of reaction parameters (e.g., temperature, solvent polarity) to minimize side products like N-alkylation byproducts . The methoxy groups may sterically hinder coupling efficiency.
  • Optimization Strategies :

  • Use coupling agents (e.g., carbodiimides) with catalytic DMAP to improve amide bond formation .
  • Employ Design of Experiments (DOE) to optimize reaction time (typically 12-48 hours) and temperature (40-80°C) .
  • Monitor reactions via TLC and HPLC to track intermediate purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H-NMR : Identifies methoxy protons (δ 3.7–3.9 ppm) and indole aromatic protons (δ 6.8–7.5 ppm) .
  • ¹³C-NMR : Confirms carbonyl groups (δ 165–170 ppm) and quaternary carbons in the indole ring .
    • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₉H₂₀N₂O₃: ~348.38 g/mol) with <2 ppm error .
    • Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of indole-acetamide derivatives?

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms can lead to conflicting results. Standardize assays using WHO-recommended protocols .
  • Structural Nuances : Compare substituent effects (e.g., 4-methoxybenzyl vs. 4-fluorobenzyl) on target binding using molecular docking .
  • Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate IC₅₀ values across studies, adjusting for assay conditions .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR)?

  • Substituent Scanning : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the indole 5-position to assess potency shifts .
  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., methoxy oxygen) .
  • In Vitro Profiling : Test analogs against kinase panels (e.g., Eurofins KinaseProfiler) to map selectivity .

Q. How does molecular modeling elucidate interactions with biological targets?

  • Docking Studies : AutoDock Vina or Glide can predict binding to Bcl-2/Mcl-1 (anti-apoptotic proteins) via π-π stacking between the indole ring and Phe112 .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of the acetamide backbone in hydrophobic pockets .
  • Free Energy Calculations : MM-GBSA quantifies binding affinity contributions from the 4-methoxybenzyl group .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24–72 hours; analyze degradation via UPLC-MS .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C typical for indole derivatives) .
  • Metabolic Stability : Liver microsome assays (human/rat) with NADPH cofactor; measure half-life using LC-MS/MS .

Key Considerations

  • Contradictions : Discrepancies in reported yields (e.g., 8% vs. 17% in similar syntheses ) may arise from purification methods (e.g., column chromatography vs. recrystallization).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
Reactant of Route 2
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N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

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